X-Ray Confirmation of Regiospecific Bromine Position
The bromine atom's position on the thiophene ring is a critical differentiator. X-ray crystallography of 5-bromothiophenethylamine hydrobromide, a direct precursor synthesized from this compound, unequivocally confirms that the bromine atom is located at the 5-position of the thiophene ring [1]. This structural confirmation is essential for applications requiring precise regiochemistry, as opposed to using other regioisomers like 2- or 4-bromothiophene derivatives, which would lead to different molecular geometries and properties.
| Evidence Dimension | Regioisomeric position of bromine on thiophene |
|---|---|
| Target Compound Data | 5-position (confirmed by X-ray) |
| Comparator Or Baseline | 2-bromothiophene and 4-bromothiophene analogs (inferred difference) |
| Quantified Difference | Structural confirmation of regioisomerism; other analogs not tested in this study. |
| Conditions | X-ray crystal structure of 5-bromothiophenethylamine hydrobromide precursor |
Why This Matters
Confirms the exact regioisomer for applications where the substitution pattern dictates reaction outcomes or biological target interactions.
- [1] Venkatachalam, T. K., Sudbeck, E. A., & Uckun, F. M. (2001). Regiospecific synthesis, X-ray crystal structure and biological activities of 5-bromothiophenethyl thioureas. Tetrahedron Letters, 42(38), 6629-6632. View Source
